molecular formula C8H8IN B2587078 6-Iodoindoline CAS No. 114144-16-0; 115666-46-1

6-Iodoindoline

Cat. No.: B2587078
CAS No.: 114144-16-0; 115666-46-1
M. Wt: 245.063
InChI Key: KGCBZEKELZUOFI-UHFFFAOYSA-N
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Description

6-Iodoindoline (CAS: 115666-46-1) is a halogenated indoline derivative with the molecular formula C₈H₈IN and a molecular weight of 245.06 g/mol . Structurally, it consists of an indoline scaffold (a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring) substituted with an iodine atom at the 6-position.

6-Iodoindoline has garnered attention in agrochemical and pharmacological research due to its nematicidal and insecticidal activities. Computational studies reveal its binding affinity to glutamate-gated chloride channels (GluCl), a target for parasitic nematode control, with a binding energy of −5.33 kcal/mol . Experimental validations confirm its potency against Bursaphelenchus xylophilus (pinewood nematode, PWN), with LC₅₀ values comparable to abamectin, a widely used anthelmintic .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCBZEKELZUOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115666-46-1
Record name 6-Iodoindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

6-Iodoindoline belongs to the indoline/indole family, where structural modifications significantly alter bioactivity. Key analogues include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
6-Iodoindoline C₈H₈IN 245.06 Iodine at C6; saturated N-containing ring Nematicidal/insecticidal
7-Fluoro-5-iodoindole C₈H₅FIN 261.04 Fluorine at C7, iodine at C5; aromatic Nematicidal
5F4IPP C₁₀H₇F₄IN₂O 366.08 Fluorine, iodine, and pyridine moieties Dual nematicidal/insecticidal
6-Iodoindolin-2-one C₈H₆INO 259.04 Ketone group at C2; iodine at C6 Synthetic intermediate
6-Hydroxyindolin-2-one C₈H₇NO₂ 149.15 Hydroxyl at C6; ketone at C2 Pharmacological research

Binding Interactions and Efficacy

  • 6-Iodoindoline : Forms hydrogen bonds with hydrophobic Leu218 in GluCl, enabling strong receptor engagement (−5.33 kcal/mol). Demonstrates LC₉₀ = 0.1 mM against PWN, comparable to abamectin but with reduced vacuolation in treated nematodes .
  • 7-Fluoro-5-iodoindole : Binds to polar Ser260 (−5.15 kcal/mol) but shows slightly lower nematicidal activity (LC₉₀ = 0.12 mM) due to reduced hydrophobic interactions .
  • 5F4IPP : Exhibits superior efficacy at lower concentrations (LC₆₀ = 0.05 mM) due to dual hydrogen bonding with Gln219 and enhanced pharmacokinetic properties .

Functional Trade-offs

  • Halogen Positioning : Iodine at C6 (6-iodoindoline) enhances hydrophobic binding, whereas fluorine at C7 (7-fluoro-5-iodoindole) introduces polarity, reducing membrane permeability .
  • Ring Saturation : Saturation in 6-iodoindoline’s nitrogen ring improves metabolic stability compared to aromatic indoles like 5-iodoindole (LC₅₀ = 0.05 mM) .
  • Ketone Modifications : 6-Iodoindolin-2-one’s ketone group (C2) reduces nematode lethality but increases solubility, making it a versatile synthetic precursor .

Data Tables

Table 1: Comparative Binding and Bioactivity

Compound Binding Energy (kcal/mol) Target Residue LC₅₀ (mM) LC₉₀ (mM)
6-Iodoindoline −5.33 Leu218 (hydrophobic) 0.07 0.10
7-Fluoro-5-iodoindole −5.15 Ser260 (polar) 0.09 0.12
5F4IPP −5.40 Gln219 (dual H-bond) 0.05 0.08
Abamectin −6.10 Multiple 0.01 0.03

Table 2: Physicochemical Properties

Compound LogP Solubility (mg/mL) Stability Notes
6-Iodoindoline 2.8 Not reported Stable in dry conditions
6-Iodoindolin-2-one 2.1 1.2 (DMSO) Sensitive to light
7-Fluoro-5-iodoindole 3.2 0.8 (ethanol) Moderate thermal stability

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